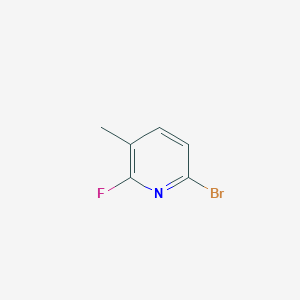

6-Bromo-2-fluoro-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJQOJQNLCYCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720901 | |

| Record name | 6-Bromo-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-81-0 | |

| Record name | 6-Bromo-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-fluoro-3-methylpyridine physical properties

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 6-Bromo-2-fluoro-3-methylpyridine , a specialized heterocyclic building block.

CAS Registry Number: 1211536-81-0 Chemical Formula: C₆H₅BrFN Molecular Weight: 190.01 g/mol [1][2]

Executive Summary & Structural Identity

In the landscape of medicinal chemistry, This compound represents a high-value "scaffold" intermediate.[1][2] Its utility stems from the orthogonal reactivity of its three substituents on the pyridine core:[1][2]

-

C2-Fluoro: A labile handle for Nucleophilic Aromatic Substitution (SNAr), activated by the adjacent ring nitrogen.[2]

-

C6-Bromo: A premier site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

C3-Methyl: A steric modulator that influences binding affinity in drug targets (e.g., Orexin receptor antagonists).[1][2]

Critical Isomer Distinction: Researchers must strictly distinguish this compound from its regioisomers to avoid synthetic failure.

| Compound Name | Structure Code | CAS Number | Key Feature |

| This compound | Target | 1211536-81-0 | Me @ C3, Br @ C6 |

| 6-Bromo-3-fluoro-2-methylpyridine | Isomer A | 374633-38-2 | F @ C3, Me @ C2 |

| 2-Bromo-3-fluoro-6-methylpyridine | Isomer B | 374633-36-0 | Br @ C2, Me @ C6 |

Physicochemical Properties

Data aggregated from computational models and available vendor certificates.[2] Experimental validation is recommended for critical process parameters.

Table 1: Physical Data Profile

| Property | Value / Range | Condition / Note |

| Appearance | Colorless to light yellow liquid | Standard State |

| Boiling Point | 227.6 ± 35.0 °C | Predicted (760 mmHg) |

| Density | 1.59 ± 0.1 g/cm³ | Predicted |

| Flash Point | 91.4 ± 25.9 °C | Predicted |

| LogP | 2.41 | Predicted (Hydrophobic) |

| Refractive Index | 1.530 | Predicted |

| pKa | ~ -0.5 to 1.0 | Pyridine N is weakly basic due to F/Br electron withdrawal |

Spectral Signatures (Predicted)

-

¹H NMR (CDCl₃):

-

¹⁹F NMR:

Synthetic Utility & Reactivity Logic

The molecule functions as a "linchpin" in convergent synthesis.[2] The electronic environment of the pyridine ring directs chemoselectivity.[2]

Electronic Effects

-

Inductive Withdrawal (-I): The Fluorine (C2) and Nitrogen (N1) atoms deplete electron density at C2 and C6, making them susceptible to nucleophiles.[1][2]

-

Steric Hindrance: The C3-Methyl group shields the C2-Fluoro position slightly, potentially requiring elevated temperatures for SNAr reactions compared to non-methylated analogs.[1][2]

Experimental Workflow: Selective Functionalization

The following Graphviz diagram illustrates the logical flow for selectively engaging the Bromine vs. Fluorine atoms.

Protocol: Directed Ortho-Metalation (DoM) Synthesis Route

For researchers synthesizing the core scaffold de novo.[1][2]

Rationale: Direct bromination of 2-fluoro-3-methylpyridine is difficult to control regio-chemically.[1][2] A lithiation strategy utilizes the directing power of the fluorine and nitrogen.[2]

-

Reagent: LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide).[2]

-

Conditions: -78 °C, THF (Anhydrous).

-

Mechanism: The C3 position is blocked by Methyl.[2] The C4 position is sterically crowded.[2] The C6 position is the most accessible acidic site adjacent to the Nitrogen/Fluorine directing group.[2]

-

Quench: Add Br₂ or CBr₄.

-

Yield Expectation: 60-75% (Optimization required to minimize C4 lithiation).

Handling, Safety & Stability

Signal Word: WARNING / DANGER

Hazard Identification (GHS Classification)

Storage Protocol

-

Temperature: Store at 2-8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1][2] Halogenated pyridines can degrade via hydrolysis (loss of F) or photolysis (loss of Br) over extended periods.[2]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783180 (Isomer Reference).[2] Retrieved from [Link]

-

Google Patents (2024). Macrocyclic heterocycle compounds and use thereof (WO2024189597A1).[2] (Cites use of this compound in drug synthesis).[1][2][5] Retrieved from

Sources

- 1. 1427701-11-8|6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China | High Purity Chemicals | CAS 884494-68-4 [pipzine-chem.com]

- 5. Page loading... [guidechem.com]

6-Bromo-2-fluoro-3-methylpyridine CAS number 1211536-81-0

CAS Number: 1211536-81-0 Formula: C₆H₅BrFN Molecular Weight: 190.01 g/mol [1][2][3]

Executive Summary & Strategic Utility

6-Bromo-2-fluoro-3-methylpyridine serves as a high-value "bifunctional linchpin" in medicinal chemistry and agrochemical synthesis.[2] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents. The C2-fluorine atom is highly activated for nucleophilic aromatic substitution (

This scaffold allows researchers to sequentially construct complex heteroaromatic libraries without the need for protecting groups, making it an essential building block for kinase inhibitors and receptor modulators.

Chemical Identity & Physical Properties[2][4][5][6][7][8]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Appearance | Colorless to light yellow liquid | May darken upon storage due to trace oxidation.[2] |

| Boiling Point | 80–82 °C (at reduced pressure) | Predicted atmospheric bp ~227 °C. |

| Density | 1.61 g/mL (at 25 °C) | High density typical of polyhalogenated pyridines. |

| Solubility | DCM, THF, EtOAc, MeOH | Sparingly soluble in water. |

| Flash Point | 68 °C | Combustible liquid (Category 4).[2] |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Argon/Nitrogen. |

Synthetic Accessibility

The industrial synthesis of CAS 1211536-81-0 typically follows a Balz-Schiemann-type pathway or direct halogenation, prioritizing the installation of the labile fluorine atom on a pre-functionalized pyridine core.[2]

Primary Route:

-

Precursor: 2-Amino-6-bromo-3-methylpyridine.[2]

-

Diazotization: Reaction with

in -

Fluorodediazoniation: Thermal decomposition of the diazonium salt yields the 2-fluoro product.[2]

Note: Direct fluorination of 6-bromo-3-methylpyridine is kinetically difficult and lacks regioselectivity compared to the diazonium displacement method.[2]

Reactivity Profile: The "Orthogonal Switch"

The core value of this intermediate is the ability to differentiate between the C2 and C6 positions based on reaction conditions.

Chemo-Selectivity Logic[2]

-

C2-Position (Fluoro): The electronegative nitrogen makes C2 highly electrophilic.[2] Fluorine is the superior leaving group for

due to the high electronegativity stabilizing the Meisenheimer complex intermediate. -

C6-Position (Bromo): The C-Br bond is weaker than C-F, making it the exclusive site for oxidative addition by transition metals (Pd, Ni).[2]

-

C3-Methyl: Stable under standard coupling conditions but susceptible to radical bromination (NBS) or oxidation (

) to the carboxylic acid.[2]

Reactivity Visualization (Graphviz)[2]

Caption: Orthogonal reactivity map demonstrating regioselective targeting of C2 (nucleophilic attack) vs. C6 (metal catalysis).

Experimental Protocols

Disclaimer: These protocols are representative of standard transformations for this chemotype. Always perform a risk assessment before handling.

Protocol A: Regioselective at C2

Objective: Displacement of the C2-Fluorine with a primary amine while retaining the C6-Bromine.[2]

-

Reagents: this compound (1.0 eq), Aniline derivative (1.1 eq),

(2.0 eq).[2] -

Solvent: DMSO or NMP (Polar aprotic solvents accelerate

).[2] -

Procedure:

-

Workup: Dilute with water, extract with EtOAc. The product is usually solid and can be recrystallized.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation at C6 while retaining the C2-Fluorine.[2]

-

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq),

(0.05 eq), -

Procedure:

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Handling & Safety (GHS)

Signal Word: WARNING

Precautions:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Management: Absorb with inert material (vermiculite/sand).[2] Do not flush into surface water; this compound is toxic to aquatic life.[2]

References

-

PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link][2]

-

Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. 2017, 22(2), 190.[2] (Demonstrates coupling logic on analogous 5-bromo-2-methylpyridin-3-amine scaffolds). [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methylpyridine: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a critical class of intermediates due to their prevalence in a vast array of bioactive molecules. This technical guide focuses on 6-Bromo-2-fluoro-3-methylpyridine (CAS No. 374633-38-2), a trifunctionalized pyridine derivative whose unique substitution pattern offers a powerful platform for the construction of complex molecular architectures. The strategic placement of bromo, fluoro, and methyl groups on the pyridine ring imparts a nuanced reactivity, enabling chemists to perform selective and diverse chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the molecular and physical properties, synthesis, reactivity, and applications of this versatile synthetic intermediate.

Core Molecular and Physical Properties

This compound is a solid at room temperature, often appearing as a brown solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFN | [2][3] |

| Molecular Weight | 190.01 g/mol | [2][3] |

| CAS Number | 374633-38-2 | [2] |

| Appearance | Solid (Typical) | [4] |

| Melting Point | 63-65 °C | [1] |

| Boiling Point | 183.4±35.0 °C (Predicted) | [1] |

| Density | 1.592±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform. | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the selective halogenation of a pyridine precursor.[5] While multiple strategies can be envisioned, a common approach involves the bromination and fluorination of a suitable 3-methylpyridine derivative.

Retrosynthetic Analysis and Plausible Synthetic Protocol

A logical synthetic route can be devised starting from a readily available aminopyridine. The Sandmeyer reaction is a classic and effective method for the introduction of a bromine atom onto an aromatic ring, while the Balz-Schiemann reaction or related methodologies can be employed for the introduction of fluorine.

A plausible experimental protocol, adapted from known procedures for similar pyridine derivatives, is detailed below.[6][7]

Step 1: Bromination of 2-Amino-3-methylpyridine

-

To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-3-methylpyridine portion-wise while maintaining the temperature.

-

Add bromine dropwise to the reaction mixture, followed by the slow addition of a solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes.

-

Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide, keeping the temperature below 25 °C.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-methylpyridine.

Step 2: Fluorination via Diazotization

-

Dissolve the 2-amino-5-bromo-3-methylpyridine obtained from the previous step in an anhydrous hydrogen fluoride-pyridine solution or treat with a suitable fluorinating agent.

-

Cool the solution to -15 to -10 °C and add sodium nitrite portion-wise to form the diazonium salt.

-

Allow the reaction to warm to room temperature and then gently heat to effect the decomposition of the diazonium salt and subsequent fluorination.

-

Quench the reaction with ice-water and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the two pyridine protons and a singlet in the aliphatic region for the methyl protons. The protons on the pyridine ring will exhibit coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, N) and the methyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Reactivity and Synthetic Applications

The utility of this compound as a synthetic building block stems from the differential reactivity of its halogen substituents, which allows for selective functionalization. It is a valuable substrate in a variety of cross-coupling reactions, particularly those catalyzed by palladium.[5][8]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[9][10][11] This reactivity allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position. The fluorine atom at the 2-position is generally less reactive in these transformations, allowing for its retention in the product for subsequent manipulations if desired.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, providing access to a variety of substituted aminopyridines.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive compounds.

-

Pharmaceuticals: Halogenated pyridines are key components in many drug candidates. The ability to selectively functionalize this compound allows for the rapid generation of libraries of compounds for screening against various biological targets. For instance, related fluorinated pyridine derivatives have been investigated as potential inhibitors of enzymes such as CYP1A2, which is involved in drug metabolism.[8]

-

Agrochemicals: This building block is also utilized in the development of new herbicides and insecticides.[5] The introduction of the fluoromethylpyridine moiety can enhance the biological activity and selectivity of crop protection agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctionalized nature, combined with the differential reactivity of its halogen substituents, provides chemists with a powerful tool for the construction of complex molecules with applications in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the design and execution of modern synthetic strategies.

References

- Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved February 6, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China. Retrieved February 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Power of Pyridines: Exploring Applications of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Synthesis. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine. Retrieved February 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). 2-Bromo-3-fluoro-6-methylpyridine: A Cornerstone in Advanced Chemical Synthesis and Application. Retrieved February 6, 2026, from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 6, 2026, from [Link]

-

Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 6, 2026, from [Link]

-

Carl ROTH. (n.d.). 2-Bromo-5-fluoro-6-methylpyridine. Retrieved February 6, 2026, from [Link]

-

MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 6, 2026, from [Link]

Sources

- 1. 2-Bromo-5-fluoro-6-methylpyridine | 374633-38-2 [chemicalbook.com]

- 2. 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China | High Purity Chemicals | CAS 884494-68-4 [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: Spectral Analysis of 6-Bromo-2-fluoro-3-methylpyridine

[1]

Part 1: Introduction & Compound Identity

Compound: 6-Bromo-2-fluoro-3-methylpyridine

CAS Registry Number: 1211536-81-0

Molecular Formula: C

This guide provides a comprehensive spectral analysis for This compound , a critical halogenated pyridine scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] The presence of three distinct substituents (fluorine, bromine, methyl) on the pyridine ring creates a unique electronic environment, making accurate spectral interpretation essential for structural validation.

This document details the expected Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures, grounded in substituent chemical shift theory and empirical data from polysubstituted pyridines.[1]

Part 2: Mass Spectrometry (MS) Analysis[1]

The mass spectrum of this compound is dominated by the isotopic signature of bromine and the stability of the pyridine ring.[1]

Isotopic Pattern & Molecular Ion

The most diagnostic feature is the 1:1 doublet for the molecular ion (

| Ion Identity | m/z Value | Relative Abundance | Description |

| M | 189.0 | 100% | Base peak (or near base) |

| M+2 | 191.0 | ~98% | Diagnostic bromine isotope peak |

| M+1 | 190.0 | ~6.5% | Contribution from |

Fragmentation Pathway

The fragmentation follows a characteristic pyridine degradation pathway:

-

Loss of Bromine: Homolytic cleavage of the C-Br bond yields the cation [C

H -

Loss of HCN: Pyridine rings typically eliminate HCN (27 Da).[1]

-

Loss of Methyl/Fluorine: Less common as primary steps but may occur in secondary fragmentations.[1]

MS Fragmentation Logic (Graphviz)[1]

Caption: Predicted EI-MS fragmentation pathway showing the primary loss of the bromine radical followed by ring degradation.[1]

Part 3: NMR Spectroscopy

The NMR analysis relies on the asymmetry introduced by the 2,3,6-substitution pattern.[1] The molecule has no internal symmetry, resulting in distinct signals for all protons and carbons.[1]

H NMR (Proton NMR)

Solvent: CDCl

The aromatic region contains two protons (H4 and H5) forming an AB system (or AX depending on the field strength), potentially complicated by long-range coupling to Fluorine (

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H4 | 7.45 - 7.60 | dd (or t) | Para to Br, Meta to F. Deshielded by ortho-Me? No, Me is at 3. H4 is ortho to H5 and Me.[1] | |

| H5 | 7.20 - 7.35 | dd | Ortho to Br (shielding/deshielding balance), Para to F. | |

| CH | 2.25 - 2.35 | d | Methyl at C3.[1] Coupled to F at C2 (long range). |

Key Diagnostic: Look for the methyl group appearing as a doublet rather than a singlet due to

C NMR (Carbon NMR)

Solvent: CDCl

The spectrum will show 6 distinct carbon signals.[1][2][3] The Carbon-Fluorine (

| Carbon | Shift ( | Environment | |

| C2 | 160.0 - 164.0 | Attached to F (ipso).[1] Highly deshielded doublet. | |

| C6 | 138.0 - 142.0 | Attached to Br (ipso).[1] | |

| C4 | 140.0 - 144.0 | Aromatic CH.[1] Meta to F. | |

| C3 | 120.0 - 125.0 | Attached to Me.[1] Ortho to F. | |

| C5 | 124.0 - 128.0 | Aromatic CH.[1] Para to F. | |

| CH | 15.0 - 18.0 | Methyl carbon.[1][4] |

F NMR

Reference: CFCl

Part 4: Infrared (IR) Spectroscopy[1]

IR validates the functional groups, specifically the halogen-carbon bonds and the heteroaromatic system.[1]

| Wavenumber (cm | Assignment | Intensity | Notes |

| 3030 - 3080 | C-H Stretch (Ar) | Weak | Aromatic protons. |

| 2920 - 2980 | C-H Stretch (Alk) | Weak/Med | Methyl group C-H. |

| 1570 - 1590 | C=N / C=C Stretch | Strong | Pyridine ring skeletal vibrations. |

| 1420 - 1460 | Ring Breathing | Medium | Characteristic of 2,3,6-substitution. |

| 1050 - 1150 | C-F Stretch | Strong | Diagnostic region for aryl fluorides. |

| 650 - 750 | C-Br Stretch | Medium | Fingerprint region.[1][4] |

Part 5: Experimental Validation Workflow

To ensure the integrity of the material (e.g., distinguishing from the 2-bromo-6-fluoro-3-methyl isomer), the following logic flow should be applied.

Caption: Analytical decision tree for confirming the regiospecificity of this compound.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540894, 6-Bromo-3-fluoro-2-methylpyridine (Isomer Analog Reference).[1] Retrieved from [Link]

-

ChemSrc. this compound (CAS 1211536-81-0) Physicochemical Properties.[1] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent additivity rules in Pyridine systems).

Sources

- 1. 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000587 Ferulic Acid at BMRB [bmrb.io]

- 3. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-[2-(8-Hydroxy-7,8-dihydro-6H-imidazo[4,5-d][1,3]diazepin-3-yl)-ethyl]-1-methoxy-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid | C20H24N4O4 | CID 10762584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 6-Bromo-2-fluoro-3-methylpyridine

Executive Summary

6-Bromo-2-fluoro-3-methylpyridine (CAS: 1211536-81-0) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. Its structure features three distinct handles—a bromine atom for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), a fluorine atom for nucleophilic aromatic substitution (

This guide provides a technical analysis of its solubility behavior. While specific gravimetric solubility data is often proprietary, this document synthesizes physicochemical principles with standard industry protocols to predict solvent compatibility and define experimental workflows.[1] The core insight is that this molecule behaves as a lipophilic, electron-deficient pyridine, necessitating polar aprotic or non-polar solvents for optimal processing.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Understanding the molecule's electronic distribution is the first step in predicting solubility.[1] The presence of electronegative Fluorine and Bromine atoms significantly reduces the basicity of the pyridine nitrogen, making it less polar than simple pyridine.[1]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1211536-81-0 |

| Molecular Formula | |

| Molecular Weight | 190.01 g/mol |

| Predicted LogP | ~2.4 – 2.8 (Lipophilic) |

| Physical State | Low-melting solid or oil (Ambient) |

| Electronic Character |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with this compound. This data is derived from the "like dissolves like" principle applicable to halogenated heterocycles.[1]

Solubility Ratings

-

Excellent (>100 mg/mL): Preferred for reactions and stock solutions.[1]

-

Good (10–100 mg/mL): Suitable for workup and extraction.[1]

-

Poor (<1 mg/mL): Suitable for precipitation/crystallization (antisolvent).[1]

| Solvent Class | Representative Solvents | Solubility Rating | Technical Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction and chromatography. High solvation energy for halo-pyridines. |

| Polar Aprotic | THF, 1,4-Dioxane, Ethyl Acetate | Excellent | Ideal for cross-coupling reactions (Suzuki/Buchwald).[1] Solubilizes both the substrate and catalysts.[1] |

| High-Boiling Polar Aprotic | DMSO, DMF, DMAc | Excellent | Used for |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Suitable for nucleophilic substitutions involving alkoxides.[1] Solubility decreases with lower temperatures.[1] |

| Non-Polar Aliphatic | Hexanes, Heptane, Pentane | Poor | Antisolvent. Used to precipitate the compound from DCM or EtOAc solutions during purification.[1] |

| Aqueous | Water, Brine | Insoluble | The lipophilic halogens render the molecule hydrophobic.[1] |

Experimental Protocol: Saturation Solubility Determination

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Weigh approximately 20 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Observation:

-

Equilibration: Cap the vial and agitate (orbital shaker) at 25°C for 24 hours. This ensures the system reaches thermodynamic equilibrium.[1]

-

Phase Separation: Centrifuge the sample or filter the supernatant using a 0.45 µm PTFE syringe filter .

-

Note: Do not use Nylon filters, as halogenated pyridines can sometimes adsorb to the membrane.[1]

-

-

Quantification: Dilute the filtrate with acetonitrile and analyze via HPLC-UV (254 nm) against a known calibration curve.

Application Context: Reaction Solvent Selection

In drug development, solubility dictates reaction success.[1] For this compound, the choice of solvent often depends on the specific transformation intended at the C-Br or C-F bond.

Strategic Decision Tree

Figure 2: Solvent selection logic based on reaction mechanism requirements.

Critical Considerations

-

Suzuki-Miyaura Coupling: While the compound is soluble in Ethanol, pure alcoholic solvents can poison certain Pd-catalysts or promote dehalogenation. A mixture of 1,4-Dioxane/Water (4:1) is the industry standard for this substrate, balancing solubility of the organic halide and the inorganic base.[1]

-

Lithiation: If performing lithium-halogen exchange at the C-6 position, THF is mandatory. The oxygen lone pairs in THF coordinate to the lithium, stabilizing the intermediate.[1] Solubility is high in THF even at -78°C.[1]

Handling & Stability

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can discolor (oxidize) upon prolonged exposure to air and light.[1]

-

Solution Stability: Solutions in DCM or Toluene are stable for days at room temperature.[1] Solutions in DMSO or Methanol should be used immediately to prevent slow nucleophilic attack or solvolysis over weeks.[1]

References

-

Chemical Identity & CAS: this compound (CAS 1211536-81-0). BLD Pharm Technical Data.

-

General Solubility of Halogenated Pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard text establishing lipophilicity trends of halo-pyridines).

-

Solubility Determination Protocol: Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.

-

Reaction Solvent Guidelines: Solvent Selection Guide for Medicinal Chemistry. American Chemical Society (ACS) GCI.[1]

Sources

Technical Safety Guide: 6-Bromo-2-fluoro-3-methylpyridine

Topic: Safety and Handling of 6-Bromo-2-fluoro-3-methylpyridine Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and HSE Officers

CAS: 1211536-81-0 | Formula: C₆H₅BrFN | Mol.[1][2][3][4][5] Weight: 190.01 g/mol [1][2][6]

Executive Summary & Strategic Context

This compound is a high-value heterocyclic scaffold used primarily in the synthesis of pharmaceutical agents.[7] Its structural utility lies in its orthogonal reactivity :

-

The 2-Fluoro position: Highly activated for Nucleophilic Aromatic Substitution (

), allowing for rapid introduction of amines or ethers without transition metal catalysis. -

The 6-Bromo position: A stable handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon frameworks.

-

The 3-Methyl group: Provides steric bulk and lipophilicity, often modulating the metabolic stability of the final drug candidate.

Critical Safety Thesis: While classified under standard GHS categories (Irritant/Harmful), the presence of the 2-fluoro substituent introduces a latent hazard: Hydrofluoric Acid (HF) generation upon hydrolysis or combustion, and rapid, exothermic reactions with nucleophiles. This guide prioritizes the mitigation of these specific chemical risks.

Hazard Architecture & Reactivity Profiling

Analysis of the "Why" behind the Safety Data Sheet.

GHS Classification & Mechanistic Toxicity

| Hazard Code | Classification | Mechanistic Insight |

| H302 | Acute Tox. 4 (Oral) | Halogenated pyridines can disrupt metabolic pathways; systemic absorption is rapid due to lipophilicity (LogP ~2.5). |

| H315 | Skin Irritation 2 | High Risk: The 2-fluoro group reacts with skin proteins (nucleophiles) via |

| H318/H319 | Eye Damage/Irritation | Corrosive potential due to hydrolysis on moist mucosal surfaces, releasing fluoride ions. |

| H335 | STOT SE 3 (Resp.)[1][8] | Inhalation of dust/aerosol triggers bronchial spasms; metabolic breakdown releases irritant halide ions. |

The "Silent" Hazard: 2-Fluoro Lability

Unlike chloropyridines, 2-fluoropyridines are exceptionally electrophilic at the C-2 position.

-

Hydrolysis Risk: In the presence of strong acids or elevated temperatures with moisture, the C-F bond can hydrolyze, releasing HF (Hydrofluoric Acid) .

-

Runaway Reaction Risk: Reactions with strong nucleophiles (e.g., hydrazine, alkyl lithiums) can be violently exothermic.

Strategic Engineering Controls

Moving beyond "wear gloves" to engineered containment.

Primary Containment (The Fume Hood)

-

Requirement: All handling of the neat substance must occur in a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.

-

Sash Height: Keep sash at the lowest working position to act as a blast shield in case of unexpected exotherms during nucleophilic addition steps.

Barrier Protection (PPE)

-

Glove Selection: Standard latex is insufficient .

-

Recommendation:Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (tactility).

-

Outer Layer: 5-8 mil Nitrile or Laminate (chemical resistance).

-

Rationale: Halogenated heterocycles can permeate thin nitrile; the outer layer is sacrificial.

-

-

Eye Protection: Chemical splash goggles are required. Face shields are recommended during the initial addition of reagents to the pyridine.

Waste Stream Segregation

-

Do NOT mix with acidic waste streams immediately.

-

Protocol: Quench reaction mixtures into a basic aqueous solution (e.g., sat. NaHCO₃) to neutralize any potential HF or acidic byproducts before disposal into the Halogenated Organic Waste stream.

Operational Protocols: Synthesis & Handling

Weighing & Transfer

The compound is typically a low-melting solid or oil.

-

Static Control: Use an antistatic gun if the solid is powdery; static discharge can disperse the irritant dust.

-

Transfer: Use a secondary container (beaker) to transport the weighed vial. Never carry the vial by hand across the lab.

Reaction Setup (The Protocol)

When exploiting the 2-Fluoro position (e.g., reacting with an amine):

-

Solvent Choice: Use a dipolar aprotic solvent (DMSO, DMF, NMP) to stabilize the Meisenheimer complex intermediate.

-

Temperature Control: Although 2-F is reactive, the 3-Methyl group adds steric hindrance. Heating is often required.

-

Rule: Initiate heating slowly . A sudden jump to >80°C can cause a runaway exotherm if the amine concentration is high.

-

-

Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line to prevent pressure buildup from volatile side products.

Spillage & Decontamination

Scenario: 5g bottle drops and shatters in the hood.

-

Evacuate: Clear the immediate area.

-

Neutralize: Cover the spill with a calcium carbonate or sodium bicarbonate slurry. This neutralizes potential acidity and scavenges fluoride ions (forming insoluble CaF₂).

-

Absorb: Use vermiculite or sand. Do not use paper towels (combustible and rapid permeation).

-

Clean: Wash the surface with a dilute soap solution, then water. Check pH of the rinse water.

Visualizing the Safety Logic

Diagram 1: Handling & Reactivity Workflow

This diagram illustrates the decision logic based on the specific chemical reactivity of the 2-Fluoro vs. 6-Bromo positions.

Caption: Workflow distinguishing risks between nucleophilic substitution (Red path) and metal catalysis (Green path).

Diagram 2: Emergency Response Decision Tree

This diagram outlines the critical steps in the event of exposure, specifically highlighting the Calcium Gluconate requirement due to the Fluorine content.

Caption: Emergency protocols emphasizing Calcium Gluconate use for skin exposure due to potential defluorination.

Storage & Stability

-

Conditions: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigeration (2-8°C) is recommended to inhibit slow hydrolysis, though room temperature is acceptable if the seal is perfect.

-

Incompatibility: Keep strictly separated from strong oxidizers and strong acids .

-

Shelf Life: Re-test purity (H-NMR) every 12 months. Look for the appearance of a broad singlet around 10-12 ppm, indicating hydrolysis to the pyridone/hydroxyl species.

References

-

BLD Pharm. (2025).[6][8] Safety Data Sheet: this compound (CAS 1211536-81-0).[2][3][4][9][10][11] Retrieved from

-

ChemSrc. (2025).[8] Chemical Properties and GHS Classification for CAS 1211536-81-0. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary: Halogenated Pyridines. Retrieved from

-

Sigma-Aldrich. (2025). General Handling of Fluorinated Heterocycles. Retrieved from

Sources

- 1. 1211536-81-0|this compound|BLD Pharm [bldpharm.com]

- 2. synchem.de [synchem.de]

- 3. 6-Bromo-2-fluoro-3-(fluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 1211536-81-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 2-Fluoro-3-methylpyridine | CAS#:2369-18-8 | Chemsrc [chemsrc.com]

- 6. 375368-83-5|3-Bromo-6-fluoro-2-methylpyridine|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. dollycorporation.com [dollycorporation.com]

- 9. 1211536-81-0 | this compound | Boroncore [boroncore.com]

- 10. This compound | CAS#:1211536-81-0 | Chemsrc [chemsrc.com]

- 11. Page loading... [wap.guidechem.com]

Navigating the Safety Profile of Brominated Fluoropyridines: A Technical Guide to 6-Bromo-3-fluoro-2-methylpyridine

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Halogenated Pyridines

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and agrochemical synthesis. Their unique electronic properties and versatile reactivity make them indispensable intermediates for creating complex molecular architectures. 6-Bromo-3-fluoro-2-methylpyridine is one such compound, offering multiple reaction sites for cross-coupling and nucleophilic substitution reactions. This utility, however, is paired with significant health and safety considerations that demand a robust understanding of its material safety profile. This guide synthesizes available data to provide researchers with the critical information needed for safe handling, storage, and emergency preparedness.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound and understanding its physical properties are the foundation of a comprehensive safety assessment.

| Identifier | Data | Source |

| IUPAC Name | 6-bromo-3-fluoro-2-methylpyridine | [1] |

| CAS Number | 374633-38-2 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.01 g/mol | [1] |

| Synonyms | 2-Bromo-5-fluoro-6-methylpyridine, 6-BROMO-3-FLUOROPICOLINE | [1] |

| Physical State | Solid | [2] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | 183.4 °C at 760 mmHg | [4] |

| Flash Point | 64.7 °C | [4] |

| Solubility | Likely has low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform. | [2] |

Hazard Identification and GHS Classification

6-Bromo-3-fluoro-2-methylpyridine is classified as a hazardous substance under the Globally Harmonized System (GHS). The aggregated data from multiple notifications to the ECHA C&L Inventory provides a consensus on its primary hazards.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Eye Damage 1 / Eye Irritation 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Danger [1]

GHS Pictograms:

Logical Flow for Hazard Assessment

Caption: Hazard identification workflow for 6-Bromo-3-fluoro-2-methylpyridine.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind stringent handling protocols is directly linked to the compound's GHS classification. The potential for acute toxicity, skin and eye damage, and respiratory irritation necessitates a multi-layered approach to safety.

Experimental Protocol: Safe Handling and Use

-

Engineering Controls: All manipulations of 6-Bromo-3-fluoro-2-methylpyridine must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Decontamination: Designate a specific area within the fume hood for handling this compound. After use, decontaminate the area and any equipment with an appropriate solvent and then wash with soap and water.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. See the PPE selection workflow below for specifics.

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in laboratory areas.[6]

-

Transportation: When transporting the chemical, ensure the container is tightly sealed and placed within a secondary, non-breakable container.

Storage Protocols

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

-

Incompatibilities: Keep away from strong oxidizing agents.[5] Also, keep away from heat, sparks, and open flames.[6]

-

Segregation: Store apart from foodstuff containers or incompatible materials.[4]

Mandatory Visualization: PPE Selection Workflow

Caption: PPE selection workflow for handling 6-Bromo-3-fluoro-2-methylpyridine.

First-Aid and Emergency Procedures

Rapid and correct response to an exposure is critical. The following protocols are based on the compound's known hazards.

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[6] Remove contaminated clothing and wash it before reuse.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, or in case of serious eye damage, get immediate medical advice/attention.[7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[7][8]

-

Specific Hazards: The compound is a combustible liquid.[8] Upon combustion, it may decompose to generate poisonous fumes, including carbon oxides, nitrogen oxides, and halogenated compounds.[7]

-

Firefighter Precautions: Fire-extinguishing work should be done from the windward side.[7]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Absorb the spilled material with a suitable absorbent (e.g., dry sand, earth, or vermiculite).[7] For larger spills, contain the spill by bunding.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[7]

Toxicological and Ecological Insights

The toxicological properties of 6-Bromo-3-fluoro-2-methylpyridine have not been fully investigated.[2] The primary concerns, derived from GHS classifications, are acute toxicity upon ingestion, skin contact, or inhalation, as well as severe irritation to the skin, eyes, and respiratory system.[1] Long-term exposure may pose additional risks, potentially interfering with the endocrine system.[2]

Environmentally, this compound may cause pollution if released into soil or water, as its chemical structure suggests it may be persistent.[2] Care must be taken to prevent its release into the environment.

References

-

6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem. Retrieved from [Link]

-

6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China - Pipzine Chemicals. Retrieved from [Link]

-

3-Bromo-6-fluoro-2-methylpyridine - ChemBK. (2024, April 9). Retrieved from [Link]

-

SDS of 2-Bromo-3-fluoro-6-methylpyridine, Safety Data Sheets, CAS 374633-36-0. Retrieved from [Link]

Sources

- 1. 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China | High Purity Chemicals | CAS 884494-68-4 [pipzine-chem.com]

- 3. 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | TCI AMERICA [tcichemicals.com]

Commercial Availability & Technical Profile: 6-Bromo-2-fluoro-3-methylpyridine

[1][2][3][4][5]

Executive Summary

This compound (CAS: 1211536-81-0 ) is a specialized halogenated heterocyclic building block used primarily in medicinal chemistry for the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3][4][5] Unlike its more common isomers, this specific substitution pattern—featuring a bromine at the C6 position and a fluorine at the C2 position—offers unique regioselectivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions (

While commercially available, it is often classified as a "Make-to-Order" or "Stock-in-Asia" item by major Western catalogs, necessitating careful procurement planning.[1] This guide details its supply chain status, synthesis routes for verification, and quality control protocols to ensure structural integrity.

Chemical Identity & Isomer Criticality

Crucial Warning: The pyridine ring allows for multiple isomers with identical molecular weights (190.01 g/mol ).[1] Confusion between This compound and its isomers (e.g., 2-Bromo-3-fluoro-6-methylpyridine) is a common procurement error that leads to failed synthetic routes.[1]

Structural Profile

| Property | Data |

| CAS Number | 1211536-81-0 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 190.01 g/mol |

| Appearance | Colorless to light yellow liquid (or low-melting solid) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

| Solubility | Soluble in EtOAc, DCM, DMSO; insoluble in water |

The "Isomer Trap"

Ensure your Certificate of Analysis (CoA) matches the specific substitution pattern below. The Fluorine (F) is at position 2, Methyl (Me) at position 3, and Bromine (Br) at position 6.[1]

Figure 1: Isomer differentiation. Verify the CAS number explicitly before purchase.[1]

Commercial Landscape

The supply chain for CAS 1211536-81-0 is dominated by specialized building block manufacturers rather than general catalog houses.[1]

Supply Chain Tiering[1]

-

Primary Manufacturers (Source): Located predominantly in mainland China (e.g., Shanghai Labwellx, BLD Pharm).[1] These vendors typically hold the physical stock (1g – 1kg scale).[1]

-

Global Distributors (Resellers): Companies like chemically specialized aggregators (e.g., eChemi, ChemSrc partners) often list the product but ship from the primary source, adding 1–2 weeks to lead time.[1]

-

Custom Synthesis Houses: For >1kg requirements, this compound is often synthesized on demand using the lithiation route (see Section 5).[1]

Sourcing Data Table

| Supplier Type | Typical Pack Size | Estimated Lead Time | Pricing Trend (Est.) |

| Stocking Distributor (US/EU) | 1g, 5g | 1–3 Days | High ( |

| Source Manufacturer (CN) | 10g, 100g, 1kg | 1–2 Weeks | Moderate ( |

| Custom Synthesis | Bulk (>1kg) | 4–6 Weeks | Low ($) per gram |

Recommendation: For initial screening (medicinal chemistry), purchase 1–5g from a domestic distributor to save time.[1] For process development, qualify a source manufacturer immediately to secure bulk pricing.[1]

Technical Deep Dive: Synthesis & Scalability

If commercial stock is unavailable, or for internal cost-reduction, the compound is synthesized via Directed Ortho Metalation (DoM) .[1] This route is scalable but requires cryogenic conditions.[1]

The Validated Route

The most reliable synthesis starts from 2-bromo-6-fluoropyridine .[1] The fluorine atom acts as a strong ortho-director, guiding the lithiation to the C3 position (ortho to Fluorine), followed by methylation.[1]

Reaction Scheme:

Figure 2: Synthesis via Directed Ortho Metalation (DoM).[1] The fluorine atom directs lithiation to the C3 position.[1]

Mechanistic Insight: The fluorine atom is more electronegative than bromine, making the C3 proton more acidic and stabilizing the adjacent lithium species through inductive effects and coordination.[1] This ensures high regioselectivity over the C5 position (ortho to Br).[1]

Quality Assurance Protocol (Self-Validating)

When receiving a shipment, "trust but verify" is the operating principle. Use this protocol to confirm identity and purity.

Analytical Triage[1]

-

1H-NMR (Proton NMR): The definitive check for regiochemistry.[1]

-

19F-NMR (Fluorine NMR): Confirm the presence of a single fluorine environment.[1]

-

HPLC/LC-MS: Purity check (>95% required for coupling reactions).

1H-NMR Interpretation Guide (400 MHz, DMSO-d6)

Reference Data Source: WO2023239941A1[1]

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.85 – 7.75 | Multiplet (m) | 1H | Ar-H (C4) | Shows coupling to F and H5. |

| 7.56 – 7.50 | Multiplet (m) | 1H | Ar-H (C5) | Ortho to Br.[1] |

| 2.21 | Singlet (s) | 3H | Characteristic methyl peak.[1] |

Validation Logic:

-

If the methyl group appears as a doublet (coupling to F), the methyl is likely at position 3 (ortho to F) or position 4.[1] However, in this compound, the

coupling (Methyl to Fluorine) is typically small (1-3 Hz) or unresolved, often appearing as a singlet or broad singlet. -

Critical Check: If you see two aromatic protons with a large ortho-coupling constant (

Hz), it confirms the protons are adjacent (H4 and H5), supporting the 2,3,6-substitution pattern.[1]

Figure 3: Incoming Quality Control (IQC) workflow.

Procurement Strategy

For researchers in drug discovery:

-

Search by CAS (1211536-81-0): Do not search by name alone to avoid isomer errors.

-

Preferred Vendors: Look for suppliers who provide batch-specific H-NMR on their website (e.g., BLD Pharm, specialized aggregators).[1]

-

Storage: Upon receipt, store at 2-8°C under inert gas . Halogenated pyridines can degrade or discolor upon prolonged exposure to moisture and light.[1]

References

-

World Intellectual Property Organization (WIPO). Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors.[1] WO2023239941A1.[1] Accessed via Google Patents.[1] Link

-

ChemSrc. this compound (CAS 1211536-81-0) Physicochemical Properties.[1][2][7][3][5] Accessed 2026.[1][4] Link

-

BLD Pharm. Product Catalog: this compound.[1][2][3][5][8][6][10] Accessed 2026.[1][4] Link

Sources

- 1. 1427701-11-8|6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. 2-Fluoro-3-methylpyridine | CAS#:2369-18-8 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 180608-37-1|2-Bromo-6-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 6. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]

- 7. This compound | CAS#:1211536-81-0 | Chemsrc [chemsrc.com]

- 8. 2-bromo-6-methylpyridine synthesis | Sigma-Aldrich [sigmaaldrich.cn]

- 9. This compound | 1211536-81-0 [chemicalbook.com]

- 10. WO2024189597A1 - Macrocyclic heterocycle compounds and use thereof - Google Patents [patents.google.com]

Technical Guide: Synthesis of 6-Bromo-2-fluoro-3-methylpyridine

This is an in-depth technical guide on the synthesis of 6-Bromo-2-fluoro-3-methylpyridine (CAS: 1211536-81-0).

Executive Summary

Target Molecule: this compound CAS Registry Number: 1211536-81-0 Molecular Formula: C₆H₅BrFN Key Structural Features: 2,3,6-trisubstituted pyridine core.[1][2][3] The presence of the C3-methyl group creates a steric differentiation between the C2 and C6 positions, which is the critical lever for regioselective synthesis.

This guide outlines the most robust synthetic pathways, prioritizing regiocontrol. Direct electrophilic halogenation of 2-fluoro-3-methylpyridine is not recommended due to C5-selectivity (para to fluorine) and competitive benzylic lithiation. The optimal strategy utilizes Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dihalo precursor, leveraging steric hindrance to direct functionalization to the C6 position.

Retrosynthetic Analysis & Strategic Logic

The synthesis is governed by the electronic and steric properties of the pyridine ring:

-

Electronic Bias: The nitrogen atom activates C2 and C6 for nucleophilic attack (SNAr) and C3/C5 for electrophilic attack (SEAr).

-

Steric Control: The C3-methyl group sterically hinders the C2 position. Consequently, nucleophiles will preferentially attack the C6 position in 2,6-dihalopyridines.

-

Lithiation Pitfall: Direct lithiation of 2-fluoro-3-methylpyridine (e.g., with LDA) typically results in deprotonation of the benzylic methyl group rather than the pyridine ring, leading to dimerization or side-chain functionalization rather than the desired C6-bromination.

Pathway Selection

-

Route A (Recommended): Regioselective Amination of 2,6-Difluoro-3-methylpyridine followed by Sandmeyer Bromination. This route ensures the correct isomer (6-bromo) with high fidelity.

-

Route B (Industrial/De Novo): Cyclization of acyclic precursors (e.g., 3-hydroxy-2-methylglutaronitrile) with HBr. This is efficient for large-scale manufacturing but requires specialized starting materials.

Detailed Synthetic Protocols

Route A: The Regioselective SNAr Strategy

This route uses 2,6-Difluoro-3-methylpyridine as the divergence point. The fluorine atoms are excellent leaving groups for SNAr. The C3-methyl group blocks C2, directing the nucleophile (ammonia) to C6.

Step 1: Synthesis of 2-Fluoro-6-amino-3-methylpyridine

Principle: Sterically controlled Nucleophilic Aromatic Substitution.

-

Reagents: 2,6-Difluoro-3-methylpyridine, Aqueous Ammonia (28-30%).

-

Conditions: Autoclave / Sealed Tube, 100–120 °C, 12–24 h.

-

Mechanism: The ammonia nucleophile attacks the less hindered C6 position. The Meisenheimer complex is stabilized by the electronegative fluorine at C2.

Protocol:

-

Charge a high-pressure steel autoclave with 2,6-Difluoro-3-methylpyridine (1.0 eq) and Aqueous Ammonia (10–15 eq).

-

Seal the reactor and heat to 110 °C . Maintain stirring for 18 hours.

-

Cool to room temperature (RT) and vent the reactor carefully.

-

Workup: The product often precipitates as a solid. Filter the suspension. If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (3x).

-

Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

-

Yield: Typically 85–92%.[4]

-

QC Check: 1H NMR should show two aromatic protons with distinct coupling constants (ortho-coupling).

Step 2: Sandmeyer Reaction (Bromination)

Principle: Diazotization of the primary amine followed by substitution with bromide.

-

Reagents: 2-Fluoro-6-amino-3-methylpyridine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr) (optional catalyst).

-

Conditions: 0 °C to RT.

Protocol:

-

Suspend 2-Fluoro-6-amino-3-methylpyridine (1.0 eq) in 48% HBr (10 eq) in a round-bottom flask.

-

Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

-

Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. The solution will turn clear/yellow as the diazonium salt forms. Stir for 30 min at 0 °C.

-

Substitution:

-

Method A (Standard): Add CuBr (0.5 eq) dissolved in HBr dropwise to the diazonium solution.

-

Method B (Copper-free): Slowly warm the diazonium solution to RT, then heat to 40–50 °C to promote N₂ evolution and bromide attack.

-

-

Stir for 2 hours at RT or until gas evolution ceases.

-

Workup: Neutralize carefully with saturated NaHCO₃ or NaOH (keep cool). Extract with Dichloromethane (DCM).

-

Purification: Silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

Yield: 70–80%.

Route B: The Halex-Bromination Strategy (Alternative)

If starting from 2,6-Dichloro-3-methylpyridine (cheaper precursor):

-

Halex Reaction: React 2,6-Dichloro-3-methylpyridine with anhydrous KF (excess) in sulfolane or DMSO at 180 °C to generate 2,6-Difluoro-3-methylpyridine .

-

Selective Hydrobromination: React 2,6-Difluoro-3-methylpyridine with anhydrous HBr in Acetic Acid.

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic of Route A.

Caption: Regioselective synthesis pathway leveraging steric hindrance at C2 to direct amination to C6.

Data Summary & Comparison

| Parameter | Route A (Amination/Sandmeyer) | Route B (Halex/HBr Exchange) | Direct Bromination (of 2-F-3-Me) |

| Precursor | 2,6-Difluoro-3-methylpyridine | 2,6-Dichloro-3-methylpyridine | 2-Fluoro-3-methylpyridine |

| Key Reagents | NH₃, NaNO₂/HBr | KF, HBr/AcOH | Br₂, FeBr₃ |

| Regioselectivity | High (C6) | Moderate to High (C6) | Poor (C5 favored) |

| Yield (Overall) | 60–75% | 50–65% | <30% (Wrong isomer) |

| Scalability | High | High (High Temp required) | Low |

| Comment | Most reliable for isomer purity. | Good if di-fluoro is unavailable. | Avoid. Yields 5-bromo isomer. |

Safety & Handling

-

Hydrofluoric Acid/Fluoride Salts: If using the Halex route (KF), beware of HF formation if moisture is present. Use proper PPE (calcium gluconate gel on standby).

-

Diazonium Salts: Intermediates in the Sandmeyer reaction are potentially explosive if dried. Process in solution and do not store.

-

Pressurized Reactions: The amination step involves heating ammonia in a closed vessel. Ensure the autoclave is rated for the generated pressure (approx. 10–20 bar).

References

- Title: Preparation of 2-amino-3-fluoropyridine (Analogous methodology).

- Synthesis of 2,6-Dibromo-3-methylpyridine (Precursor Logic)

-

Lithiation Selectivity (Benzylic vs Ring)

- Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz

- Source: J. Org. Chem. (ACS).

-

URL:[Link]

-

Target Compound Data

-

Title: this compound (CAS 1211536-81-0) Product Page.[1]

- Source: ChemicalBook / Sigma-Aldrich.

-

Sources

- 1. 2-Fluoro-3-methylpyridine | CAS#:2369-18-8 | Chemsrc [chemsrc.com]

- 2. Base-controlled regio-divergent C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1211536-81-0 [chemicalbook.com]

- 6. US10519140B2 - Indolin-2-one derivatives - Google Patents [patents.google.com]

reactivity of the bromine and fluorine atoms in 6-Bromo-2-fluoro-3-methylpyridine

Executive Summary

This guide details the chemoselective exploitation of the halogenated centers in 6-Bromo-2-fluoro-3-methylpyridine . This scaffold presents a classic case of orthogonal reactivity , where two distinct halogen handles (Fluorine at C2, Bromine at C6) respond to mutually exclusive activation modes.

For the medicinal chemist, this molecule acts as a bifunctional linchpin:

-

The C2-Fluorine is an electrophilic gateway, primed for Nucleophilic Aromatic Substitution (

) . -

The C6-Bromine is a metallophilic gateway, primed for Palladium-catalyzed Cross-Coupling and Lithium-Halogen Exchange .

Understanding the electronic and steric interplay of the C3-methyl group is critical for designing high-yield synthetic routes.

Electronic & Steric Landscape

The reactivity of the pyridine ring is governed by the electron-withdrawing nature of the nitrogen atom and the halogens.

| Position | Substituent | Electronic Role | Steric Environment | Primary Reactivity Mode |

| C2 | Fluorine | Highly Electronegative ( | Hindered by adjacent C3-Methyl. | |

| C3 | Methyl | Weakly electron-donating (Inductive). | Blocks C2; Remote to C6. | Inert (Steric Modulator) |

| C6 | Bromine | Moderate Electronegativity ( | Exposed (Unhindered). | Pd-Catalysis / Li-Exchange |

The Reactivity Divergence

The core principle of utilizing this scaffold is the "Element Effect" in

-

Preference (F > Br): In electron-deficient heterocycles, the rate-determining step for

-

Metal Catalysis Preference (Br > F): Palladium oxidative addition correlates with bond strength. The C-Br bond (

68 kcal/mol) breaks much faster than the C-F bond (

Pathway A: Nucleophilic Aromatic Substitution ( ) at C2

Mechanism & Regioselectivity

The C2 position is activated by the adjacent ring nitrogen and the inductive pull of the fluorine. While the C6-Bromine is also ortho to the nitrogen, the C2-F bond is significantly more reactive toward hard nucleophiles (amines, alkoxides).

The Steric Challenge: The C3-methyl group exerts steric pressure on the C2 position. While this does not shut down reactivity, it necessitates higher temperatures or more potent nucleophiles compared to a non-methylated analog.

Protocol: Selective C2-Amination

Objective: Displace C2-F with a primary amine while leaving C6-Br intact.

-

Solvent: Polar aprotic solvents (DMSO, NMP, or DMF) are essential to solvate the nucleophile and stabilize the transition state.

-

Base: Use a non-nucleophilic base (e.g., DIPEA,

) to scavenge HF. Avoid strong alkoxides if side-reactions (etherification) are unwanted. -

Temperature: 80–120 °C. The C3-methyl group raises the energy barrier; room temperature reactions are often sluggish.

Step-by-Step Workflow:

-

Dissolve this compound (1.0 equiv) in DMSO (0.5 M).

-

Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat to 100 °C under inert atmosphere (

). -

Monitor by HPLC. Disappearance of starting material usually occurs within 4–12 hours.

-

Workup: Dilute with water (precipitates product if lipophilic) or extract with EtOAc.

-

Outcome: >90% regioselectivity for C2-substitution.

Critical Control Point: If the nucleophile is extremely bulky (e.g., t-butylamine), the reaction rate at C2 will drop precipitously due to the C3-methyl clash. In such cases, consider forcing conditions (microwave irradiation) or Buchwald-Hartwig coupling at C2 (though C6-Br will compete).

Pathway B: Transition Metal Catalysis at C6

Mechanism: Oxidative Addition

Palladium(0) species insert into the C-Br bond with high facility. The C-F bond is virtually inert to standard Pd(0)/Pd(II) cycles, ensuring complete chemoselectivity.

Protocol: Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at C6 without defluorinating C2.

-

Catalyst:

or -

Base: Aqueous

or -

Solvent: Dioxane/Water or Toluene/Water systems.

Step-by-Step Workflow:

-

Charge flask with this compound (1.0 equiv), Boronic Acid (1.1 equiv), and

(3-5 mol%). -

Add degassed Dioxane/2M

(3:1 ratio). -

Heat to 80–90 °C for 2–6 hours.

-

Note: The C2-F remains intact, preserving the handle for subsequent

or biological activity (fluorine is a common bioisostere).

Pathway C: Lithium-Halogen Exchange at C6

Mechanism: Kinetic Control

Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures results in rapid Li-Br exchange.

Protocol:

-

Cool solution of substrate in dry THF to -78 °C.

-

Add n-BuLi (1.05 equiv) dropwise over 10 min.

-

Stir for 15–30 min (generation of 6-lithio-2-fluoro-3-methylpyridine ).

-

Add Electrophile (e.g., DMF,

, Iodine). -

Warm to RT and quench.

Strategic Synthesis Planning

The order of operations is paramount. The electronic nature of the pyridine ring changes after the first step.

Route 1: First (Recommended)

-

Step 1: Displace C2-F. The ring is maximally electron-deficient (activated by Br).

-

Step 2: Couple at C6-Br.

-

Advantage: Higher yields in the difficult

step due to Br activation.

Route 2: Coupling First

-

Step 1: Suzuki at C6-Br.

-

Step 2: Displace C2-F.

-

Risk: If the new group at C6 is electron-donating (e.g., p-methoxy-phenyl), it deactivates the ring, making the subsequent

at C2 much harder, especially with the C3-methyl steric hurdle.

Decision Logic Visualization

Figure 1: Divergent synthetic pathways based on reagent class.

Data Summary: Reactivity Comparison

| Reaction Type | Target Atom | Driving Force | C3-Me Effect | Reference Benchmark |

| F (C2) | Meisenheimer Stability | Retarding (Steric hindrance) | 2-F reacts ~300x faster than 2-Cl/Br in similar systems [1].[1] | |

| Suzuki | Br (C6) | Weak C-Br Bond | Negligible (Remote) | C-Br oxidative addition is facile; C-F is inert [2]. |

| Lithiation | Br (C6) | Li-Hal Exchange Kinetics | Directing (Prevents C3-DoM) | Li-Br exchange is faster than DoM or Li-F exchange [3]. |

References

-

Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Source: ResearchGate Context: Establishes the kinetic superiority of Fluorine over Bromine/Chlorine in nucleophilic aromatic substitution due to transition state stabilization.

-

Suzuki Cross-Coupling Reaction of 5-Bromo-2-methylpyridin-3-amine. Source: MDPI Context: Demonstrates the chemoselectivity of Pd-catalyzed couplings on brominated pyridines in the presence of other functionalities.

-

Lithium-Halogen Exchange in Non-Ethereal Solvent: Preparation of 2-Bromo-6-lithiopyridine. Source: BYU ScholarsArchive Context: Validates the protocol for selective Lithium-Bromine exchange in poly-halogenated pyridine systems.

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position. Source: ResearchGate Context: Discusses how steric bulk (like the C3-methyl group) influences regioselectivity in pyridine substitutions.

Sources

6-Bromo-2-fluoro-3-methylpyridine: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics. Within this class of compounds, strategically halogenated pyridines serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through a variety of synthetic transformations.

This technical guide focuses on 6-Bromo-2-fluoro-3-methylpyridine , a trifunctionalized pyridine derivative that has emerged as a key intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1] The strategic placement of the bromo, fluoro, and methyl groups on the pyridine ring provides a unique combination of reactivity and modulatory effects, making it an invaluable tool for medicinal chemists. The bromine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position and the methyl group at the 3-position influence the electronic properties, conformation, and metabolic fate of the resulting molecules.

This guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in palladium-catalyzed cross-coupling reactions for the synthesis of kinase inhibitors. We will delve into the underlying reaction mechanisms, provide detailed experimental workflows, and discuss the strategic rationale for its use in drug discovery programs.

Physicochemical and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 374633-38-2 | [2] |

| Molecular Formula | C₆H₅BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [2] |

The reactivity of this compound is primarily dictated by the interplay of its three substituents. The bromine atom at the 6-position is the most prominent reactive site, readily participating in oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. The fluorine atom at the 2-position, being the most electronegative element, exerts a strong electron-withdrawing effect on the pyridine ring. This can influence the regioselectivity of certain reactions and modulate the pKa of the pyridine nitrogen. In the context of medicinal chemistry, the incorporation of fluorine can also enhance metabolic stability by blocking potential sites of oxidation and can lead to improved binding affinity with target proteins.

Safety and Handling Considerations:

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation